

IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: IR-1061

Cat. No.: B1513450

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-1061 is a lipophilic, near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its exceptional optical properties in the second near-infrared (NIR-II) window (1000-1700 nm).[1] This region of the electromagnetic spectrum offers distinct advantages for deep-tissue in vivo imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper penetration depth compared to traditional visible and NIR-I imaging.[2][3] This technical guide provides a comprehensive overview of **IR-1061**, including its core photophysical and chemical properties, detailed experimental protocols for its application in preclinical imaging, and a discussion of its current and potential utility in biomedical research and drug development.

Core Properties of IR-1061

IR-1061 is a polymethine cyanine dye characterized by a hydrophobic nature, necessitating its encapsulation in nanoparticle formulations for in vivo applications.[4] Its chemical structure and key properties are summarized below.

Chemical and Photophysical Data

The following table summarizes the key quantitative data for **IR-1061**, compiled from various sources. These values can vary depending on the solvent and the specific formulation of the

dye.

Property	Value	Solvent/Conditions
Chemical Formula	C ₄₄ H ₃₄ BClF ₄ S ₂	-
Molecular Weight	749.13 g/mol	-
CAS Number	155614-01-0	-
Appearance	Solid powder	-
Melting Point	222 °C (decomposes)	-
Absorption Maximum (λ _{max})	~1064 nm[5]	Varies with solvent and aggregation state
1051-1065 nm	Methylene chloride	
~1060 nm (monomer)	Acetonitrile (ACN)[6]	
~950 nm (dimer)	Acetonitrile (ACN)[6]	
Emission Maximum (λ _{em})	~1100 nm[5]	Varies with solvent and formulation
Quantum Yield (QY)	1.7%	Dichloromethane
Storage Temperature	-20°C	-

Experimental Protocols

Due to its hydrophobicity, **IR-1061** is typically encapsulated in nanoparticles for in vivo applications. The following protocols describe the preparation of **IR-1061** loaded nanoparticles and a general procedure for in vivo imaging.

Preparation of IR-1061 Loaded Nanoparticles (Liposomes)

This protocol is adapted from a method for preparing **IR-1061** loaded liposomes for in vivo imaging.[7]

Materials:

- **IR-1061** dye
- Phospholipids (e.g., DSPC, DSPE-PEG)
- Cholesterol
- Chloroform
- Phosphate-buffered saline (PBS)
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Rotary evaporator
- Bath sonicator

Procedure:

- Dissolve **IR-1061**, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized for desired nanoparticle characteristics.
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
- Hydrate the lipid film with PBS by vortexing or bath sonication. This will form multilamellar vesicles.
- To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the phase transition temperature of the lipids.
- The resulting solution of **IR-1061** loaded nanoparticles can be purified by dialysis or size exclusion chromatography to remove any free dye.
- Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

In Vivo Angiography and Tumor Imaging Protocol

The following is a generalized protocol for in vivo imaging in a murine model using **IR-1061** loaded nanoparticles. Specific parameters such as animal model, tumor cell line, and imaging system will require optimization.

Materials:

- **IR-1061** loaded nanoparticles
- Tumor-bearing mouse model (e.g., subcutaneous xenograft)
- Anesthesia (e.g., isoflurane)
- NIR-II in vivo imaging system equipped with an appropriate laser (e.g., 1064 nm) and detector (e.g., InGaAs camera)
- Sterile saline for injection

Procedure:

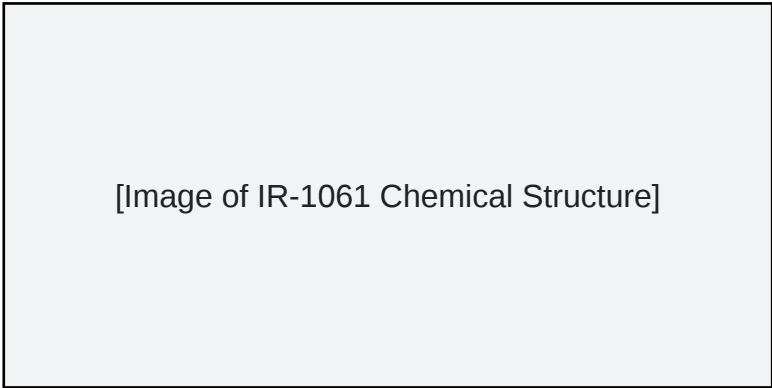
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Acquire baseline NIR-II images of the mouse before injection.
- Administer the **IR-1061** loaded nanoparticle solution via intravenous injection (e.g., tail vein). The dosage will need to be optimized based on the nanoparticle formulation and imaging system sensitivity.
- Immediately after injection, begin acquiring a time-series of images to visualize the vascular distribution of the nanoparticles. For angiography, imaging within the first few minutes post-injection is critical.[\[5\]](#)
- For tumor imaging, continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor tissue via the enhanced permeability and retention (EPR) effect.[\[8\]](#)
- After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the biodistribution of the nanoparticles.[\[9\]](#)

- Analyze the images to quantify fluorescence intensity in regions of interest (e.g., blood vessels, tumor).

Visualizations

Chemical Structure of IR-1061

Chemical Structure of IR-1061

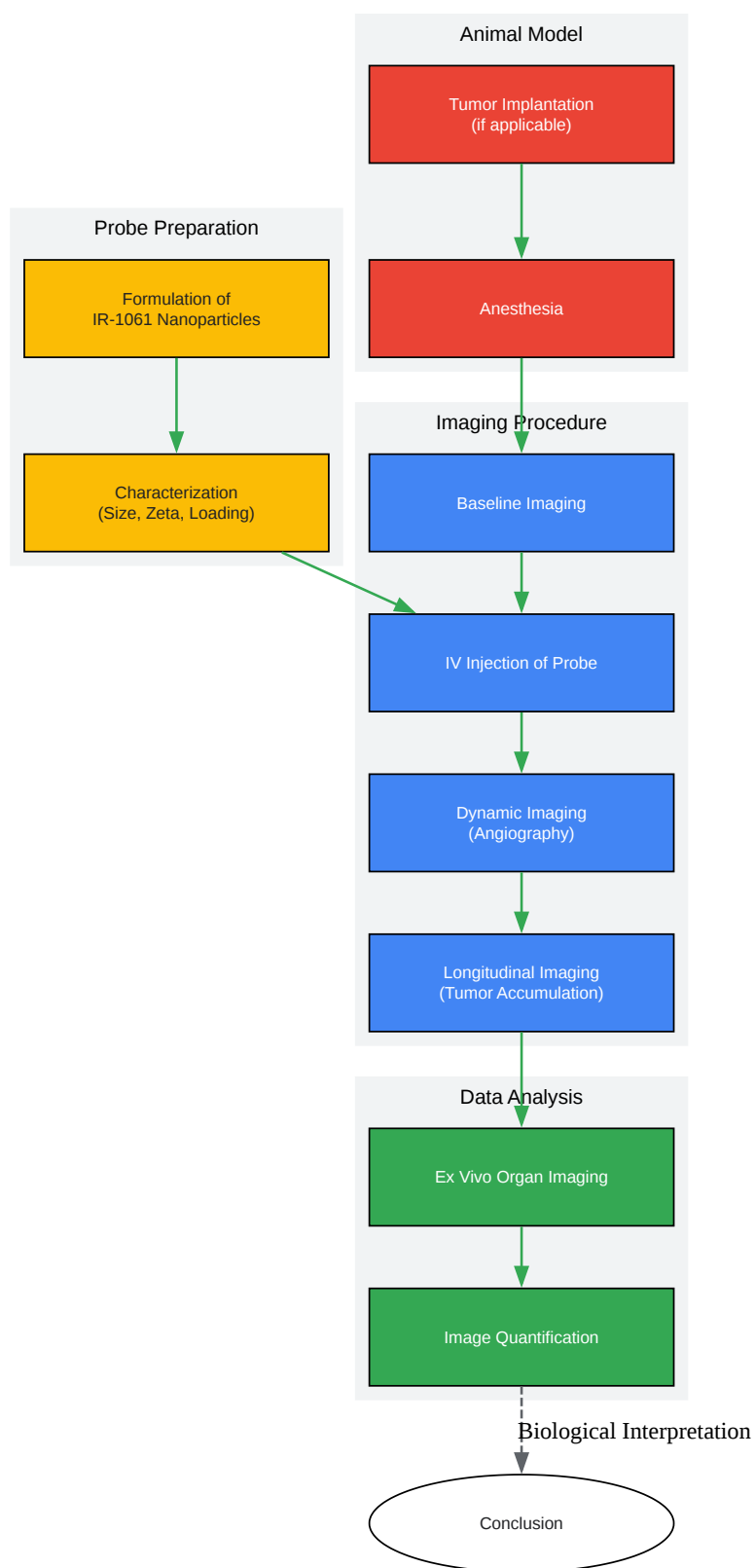


[Image of IR-1061 Chemical Structure]

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*A simplified representation of the **IR-1061** chemical structure.*

Experimental Workflow for In Vivo Imaging



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General workflow for in vivo imaging using **IR-1061** nanoparticles.

Applications and Future Directions

The primary application of **IR-1061** lies in preclinical in vivo imaging, particularly for high-resolution angiography and tumor visualization.[7][9] Its emission in the NIR-II window allows for clearer images of deep-seated biological structures. The enhanced permeability and retention (EPR) effect enables passive targeting of tumors by **IR-1061**-loaded nanoparticles, making it a valuable tool for cancer research.[8]

Future research may focus on the development of targeted **IR-1061** probes by conjugating the nanoparticles to ligands that bind to specific cellular receptors. This would enable more precise imaging of disease states and could have applications in image-guided surgery and therapy. Furthermore, the development of biodegradable and rapidly clearing nanoparticle formulations will be crucial for the clinical translation of this promising imaging agent.

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